molecular formula C18H23F2N3OS B7563709 N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide

Katalognummer B7563709
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: CRFQDYMZUVMNCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as DB844, is a novel compound that has shown potential as an anti-parasitic drug. The compound belongs to the benzimidazole family and has a unique chemical structure that makes it a promising candidate for the treatment of parasitic infections.

Wirkmechanismus

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide inhibits the enzyme FPPS, which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the survival of parasites and cancer cells. By inhibiting FPPS, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide disrupts the biosynthesis of isoprenoids, leading to the death of the parasites and cancer cells. The mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is unique compared to other anti-parasitic drugs, making it a promising candidate for the treatment of parasitic infections.
Biochemical and Physiological Effects
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have minimal toxicity in vitro and in vivo. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have a high selectivity index, indicating that it is highly effective against parasites and cancer cells while being relatively safe for the host.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has several advantages for use in lab experiments. The compound has a unique mechanism of action, making it a promising candidate for the treatment of parasitic infections and cancer. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown minimal toxicity in vitro and in vivo, making it a safe compound for use in preclinical studies. However, the synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is complex and requires specialized equipment and expertise. The compound is also expensive to synthesize, limiting its availability for research.

Zukünftige Richtungen

There are several future directions for the study of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide. One direction is to optimize the synthesis method of the compound to increase its yield and purity. Another direction is to conduct further preclinical studies to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in animal models. Clinical trials are also needed to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in humans. Additionally, the mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide needs to be further elucidated to understand its anti-parasitic and anti-cancer properties fully. Finally, the potential of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as a drug combination therapy needs to be explored to enhance its efficacy against parasitic infections and cancer.
Conclusion
In conclusion, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, is a novel compound with promising anti-parasitic and anti-cancer properties. The compound has a unique mechanism of action, inhibiting the enzyme FPPS, which is essential for the survival of parasites and cancer cells. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has minimal toxicity and good pharmacokinetic properties, making it a promising candidate for preclinical studies. However, further studies are needed to optimize the synthesis method, determine the safety and efficacy of the compound in animal models and humans, and explore its potential as a drug combination therapy.

Synthesemethoden

The synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide involves the reaction of 1-(difluoromethyl)benzimidazole-2-thiol with cyclooctyl chloroacetamide in the presence of a base. The reaction yields N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as the final product. The synthesis method has been optimized to obtain a high yield of the compound with good purity. The purity of the compound is crucial for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been extensively studied for its anti-parasitic properties. The compound has shown promising results against various parasitic infections, including Leishmania, Trypanosoma, and Plasmodium. The anti-parasitic activity of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is attributed to its ability to inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), which is essential for the survival of the parasites. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

Eigenschaften

IUPAC Name

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3OS/c19-17(20)23-15-11-7-6-10-14(15)22-18(23)25-12-16(24)21-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFQDYMZUVMNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CSC2=NC3=CC=CC=C3N2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.